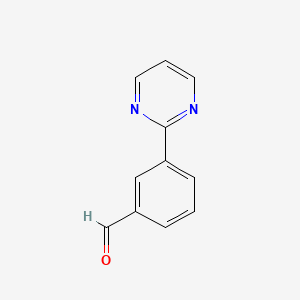

3-(Pyrimidin-2-yl)benzaldehyde

Description

Contextualization within the Field of Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to organic and medicinal chemistry. The class of nitrogen-containing heterocycles is particularly prominent, with the pyrimidine (B1678525) framework being a core structure in numerous biologically and industrially important molecules. evitachem.comnih.gov

The pyrimidine nucleus is a cornerstone of life itself, forming the basic structure for the nucleobases uracil, thymine, and cytosine, which are essential components of RNA and DNA. bldpharm.com This fundamental biological role has inspired chemists to explore pyrimidine derivatives for a vast range of applications. bldpharm.comrsc.org Synthetic pyrimidines are integral to medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov The pyrimidine ring is also found in essential vitamins like thiamine (B1217682) (Vitamin B1). evitachem.com Consequently, the development of synthetic routes to novel pyrimidine derivatives remains an active and vital area of research. rsc.org

The aldehyde functional group (-CHO) is one of the most versatile in organic synthesis. Its reactivity allows it to serve as an electrophilic site for a multitude of chemical transformations. Aldehydes can be easily oxidized to carboxylic acids or reduced to primary alcohols. More significantly, they are key participants in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) condensations, the Wittig reaction, and Grignard reactions. sigmaaldrich.com This synthetic flexibility makes aromatic aldehydes, such as 3-(Pyrimidin-2-yl)benzaldehyde, valuable intermediates for constructing complex molecular frameworks found in pharmaceuticals, fine chemicals, and materials. nih.gov

Significance of this compound as a Molecular Platform

The bifunctional nature of this compound, possessing both a reactive aldehyde group and a heteroaromatic pyrimidine ring, makes it a valuable molecular platform for synthetic innovation.

This compound serves as a crucial building block for the assembly of more elaborate molecules. Chemical suppliers list it as an intermediate, indicating its utility in multi-step syntheses. eoscmo.com The aldehyde group can be readily transformed, for instance, by condensation with amines or active methylene (B1212753) compounds to create larger, more complex heterocyclic systems. For example, related pyrimidine-containing aldehydes are known to react with various nucleophiles to form Schiff bases, which can then be cyclized to generate novel thiazolidinones or other heterocyclic structures. mdpi.comresearchgate.netresearchgate.net In one documented pathway, various benzaldehyde (B42025) derivatives are reacted with pyrimidin-2-amine and thioglycolic acid in a one-pot reaction to synthesize substituted thiazolidin-4-ones. mdpi.com The title compound is also a precursor for creating compounds with potential antileukemic activity, such as 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones, which are formed by reacting the corresponding 2-methylquinazolinone with a suitable benzaldehyde. mdpi.com

The following table provides examples of complex molecular systems synthesized using pyrimidine-aldehyde scaffolds, illustrating the synthetic utility of this class of compounds.

| Product Class | Reactants | Research Focus |

| Thiazolidin-4-ones | Pyrimidin-2-amine, Benzaldehyde derivative, Thioglycolic acid | Synthesis of novel antimicrobial agents. mdpi.com |

| 2-Styrylquinazolin-4(3H)-ones | 2-Methyl-3-(pyrimidin-2-yl)quinazolin-4(3H)-one, Benzaldehyde derivative | Development of new compounds with potential antileukemic activity. mdpi.com |

| Thiazolo[3,2-a]pyrimidin-3-ones | 5H-thiazolo[3,2-a]pyrimidin-3-one, Benzaldehyde | Creation of polyheterocyclic systems with potential antitumor properties. nih.gov |

| Dihydropyrimidinones | Benzaldehyde derivative, β-Diketone, Urea/Thiourea | Classic Biginelli reaction for generating medicinally relevant dihydropyrimidinones. nih.govscirp.org |

This table is representative of reactions involving the pyrimidine-aldehyde motif.

The synthesis of this compound itself showcases significant advancements in synthetic methodology. The formation of the carbon-carbon bond between the phenyl and pyrimidine rings is typically achieved through modern cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling. researchgate.netlibretexts.org This palladium-catalyzed reaction, which couples an organoboron compound (like 3-formylphenylboronic acid) with a halide (like 2-chloropyrimidine), has become a cornerstone of modern organic synthesis due to its high efficiency, functional group tolerance, and mild reaction conditions. nih.govtcichemicals.com The development of efficient catalysts and protocols for coupling heteroaryl halides, such as chloropyrimidines, has been a specific area of progress, enabling the synthesis of a vast library of biaryl compounds for drug discovery and materials science. nih.gov

Historical Overview of Research Involving this compound and Related Architectures

The story of pyrimidine chemistry began long before the synthesis of specific, complex derivatives like this compound. The first pyrimidine derivative, alloxan, was isolated by Brugnatelli in 1818 from the oxidation of uric acid. However, systematic study of the pyrimidine ring system is credited to Pinner in the late 19th century. libretexts.org Another landmark from this era was the development of the Biginelli reaction in 1893, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, a method still in use today. nih.gov

The synthesis of intricately substituted biaryl compounds like this compound is a much more recent development, heavily reliant on the invention of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling was first reported in 1981 and has since become one of the most powerful tools for C-C bond formation. libretexts.orgtcichemicals.com The specific compound, this compound (CAS No. 263349-22-0), and its application as a synthetic building block are products of this modern era of organic chemistry, likely emerging from research in the late 20th or early 21st century. nih.govnih.gov

Physicochemical and Spectroscopic Data

Below are key identifiers and typical spectroscopic data for this compound and related structures.

| Property | Value / Observation | Reference(s) |

| CAS Number | 263349-22-0 | eoscmo.comnih.gov |

| Molecular Formula | C₁₁H₈N₂O | eoscmo.com |

| Molecular Weight | 184.19 g/mol | bldpharm.comeoscmo.com |

| ¹H NMR (Aldehyde H) | Expected ~9.8–10.2 ppm (singlet) | |

| ¹³C NMR (Carbonyl C) | Expected ~190–200 ppm | |

| IR (C=O stretch) | Expected ~1700–1715 cm⁻¹ | |

| IR (Aldehyde C-H stretch) | Expected ~2830 cm⁻¹ |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-pyrimidin-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-3-1-4-10(7-9)11-12-5-2-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAZYPXXIVHUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627119 | |

| Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263349-22-0 | |

| Record name | 3-(Pyrimidin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Pyrimidin 2 Yl Benzaldehyde

Classical Retrosynthetic Disconnections Applied to 3-(Pyrimidin-2-yl)benzaldehyde

Retrosynthetic analysis is a foundational strategy in organic synthesis for designing a synthetic plan by deconstructing a target molecule into simpler, commercially available precursors. advancechemjournal.com For this compound, the most logical disconnection is at the C-C bond joining the pyrimidine (B1678525) and benzaldehyde (B42025) rings. This approach generates two primary sets of synthons and their corresponding synthetic equivalents.

Disconnection Strategy 1: This strategy involves a nucleophilic pyrimidine equivalent and an electrophilic benzaldehyde equivalent. The pyrimidine ring acts as the nucleophile, which could be an organometallic species like a pyrimidinyl-boronic acid, -zinc, or -tin compound. The benzaldehyde partner would be an aryl halide, such as 3-bromobenzaldehyde (B42254).

Disconnection Strategy 2: Conversely, the benzaldehyde moiety can serve as the nucleophilic partner, typically as a 3-formylphenylboronic acid. The pyrimidine ring would then be the electrophile, usually in the form of a 2-halopyrimidine (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine).

Both strategies lead to plausible synthetic routes, primarily realized through palladium-catalyzed cross-coupling reactions, which have become the cornerstone for constructing such biaryl systems. advancechemjournal.comresearchgate.netresearchgate.net The choice between these pathways often depends on the commercial availability, stability, and reactivity of the required precursors.

Palladium-Catalyzed Cross-Coupling Strategies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming C-C bonds. nih.gov The Suzuki-Miyaura, Negishi, and Stille couplings are prominent examples, each utilizing a different organometallic nucleophile to couple with an organohalide.

Suzuki-Miyaura Coupling Approaches in this compound Synthesis

The Suzuki-Miyaura coupling is a widely used method due to the stability and low toxicity of its organoboron reagents. illinois.edu It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. mdpi.com For the synthesis of this compound, two primary Suzuki pathways are viable, corresponding to the retrosynthetic disconnections discussed previously.

Pathway A: Coupling of 2-halopyrimidine with 3-formylphenylboronic acid. This is often the preferred route due to the commercial availability and stability of 3-formylphenylboronic acid.

Pathway B: Coupling of a pyrimidin-2-ylboronic acid or its ester derivative with 3-bromobenzaldehyde. While also effective, pyrimidinylboronic acids can sometimes be less stable.

These reactions are typically performed in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base (e.g., potassium carbonate, sodium carbonate) in a suitable solvent system. scispace.comntnu.no The efficiency of the coupling can be influenced by the choice of catalyst, ligands, base, and solvent. nih.gov

Negishi and Stille Coupling Variants for Pyrimidine-Benzaldehyde Linkages

While the Suzuki coupling is prevalent, the Negishi and Stille reactions offer valuable alternatives, particularly when substrate compatibility or reactivity is a concern.

The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallics for cross-coupling, allowing for reactions to proceed under mild conditions. wikipedia.orgorganic-chemistry.org The synthesis could proceed by coupling a 2-(halozinc)pyrimidine with 3-bromobenzaldehyde or, more commonly, by reacting a 2-halopyrimidine with a pre-formed (3-formylphenyl)zinc halide. nih.govnih.gov The high reactivity of organozinc compounds allows for broad functional group tolerance. wikipedia.org

The Stille coupling employs organotin (stannane) reagents. These reagents are tolerant of a wide variety of functional groups and are stable to air and moisture. The synthesis of the target molecule could involve the reaction between a 2-stannylpyrimidine, such as 2-(tributylstannyl)pyrimidine, and 3-bromobenzaldehyde. nih.gov A key advantage is the reaction's insensitivity to the presence of water, though a major drawback is the toxicity and difficulty in removing organotin byproducts.

| Coupling Reaction | Pyrimidine Reagent | Benzaldehyde Reagent | Typical Catalyst/Base | Key Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloropyrimidine | 3-Formylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Stable reagents, low toxicity, mild conditions. illinois.edu | Boronic acid stability, potential for protodeboronation. |

| Negishi | 2-Bromopyrimidine (B22483) | (3-Formylphenyl)zinc bromide | Pd(PPh₃)₄ | High reactivity, excellent functional group tolerance. wikipedia.orgnih.gov | Moisture/air sensitivity of organozinc reagents. |

| Stille | 2-(Tributylstannyl)pyrimidine | 3-Bromobenzaldehyde | Pd(PPh₃)₄ | High functional group tolerance, stable reagents. nih.gov | Toxicity and removal of tin byproducts. |

Direct C-H Functionalization Methodologies for Accessing this compound

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize the coupling partners into organometallics or halides. rsc.org This approach involves the direct activation of a C-H bond on one aromatic ring and its subsequent coupling with another.

Regioselective Ortho-Functionalization of Benzene (B151609) Rings

Significant progress has been made in the regioselective functionalization of C-H bonds on benzene rings, often through the use of a directing group. For benzaldehydes, the aldehyde functional group itself is generally a poor directing group. However, it can be converted in situ into a more effective transient directing group, such as an imine, by reacting it with an amine. nih.govresearchgate.net This transient imine then coordinates to a metal catalyst (commonly palladium or rhodium) and directs the C-H activation to the ortho position of the benzene ring. rsc.orgacs.org

While this strategy is highly effective for synthesizing ortho-substituted benzaldehydes, it is not directly applicable to the synthesis of this compound, which requires meta-substitution. Achieving selective meta C-H functionalization is a more significant challenge in synthetic chemistry, although some specialized directing groups and catalyst systems are being developed to address this. thieme-connect.com Therefore, while ortho-functionalization is a powerful tool for benzaldehyde derivatives, alternative strategies are needed for the meta-substituted target.

Pyrimidine C-H Activation Strategies

An alternative C-H activation approach focuses on the pyrimidine ring. nih.gov As an electron-deficient heterocycle, the C-H bonds of pyrimidine are susceptible to activation and subsequent arylation. nih.govacs.org Palladium-catalyzed direct C-H arylation can be used to couple pyrimidines with aryl halides. nih.gov In this scenario, pyrimidine itself would be coupled with 3-bromobenzaldehyde or a related derivative.

The regioselectivity of C-H activation on the pyrimidine ring is a critical factor. Different positions on the ring (C-2, C-4, C-5, C-6) exhibit different reactivities based on electronic and steric factors. The development of specific ligands and reaction conditions is crucial for controlling which C-H bond is functionalized to achieve the desired 2-substituted product. mdpi.com

| Methodology | Substrate with C-H bond | Coupling Partner | Strategy/Catalyst | Regioselectivity & Relevance to Target |

|---|---|---|---|---|

| Benzaldehyde C-H Activation | Benzaldehyde | 2-Halopyrimidine | Transient imine directing group / Pd(II) catalyst. nih.gov | Highly selective for the ortho position; not directly suitable for the required meta-substitution. acs.org |

| Pyrimidine C-H Activation | Pyrimidine | 3-Bromobenzaldehyde | Direct C-H arylation / Pd(II) catalyst. nih.gov | Can form the desired C2-aryl bond, but control of regioselectivity among different pyrimidine C-H bonds is a key challenge. mdpi.com |

Condensation Reactions in the Formation of this compound

Aldol (B89426) and Knoevenagel Condensation Precursors

While not always forming the final pyrimidine ring directly, Aldol and Knoevenagel condensations are crucial for preparing the necessary 1,3-dicarbonyl or α,β-unsaturated carbonyl precursors. The Knoevenagel condensation, in particular, is a key initial step in many multi-component reactions that lead to pyrimidine-containing structures. nih.gov

For instance, a Knoevenagel condensation between an aromatic aldehyde and a compound with an active methylene (B1212753) group (like malononitrile or a β-ketoester) generates a reactive intermediate. nih.gov In a hypothetical pathway towards this compound, a protected form of 3-formylbenzaldehyde could react with a β-dicarbonyl compound. The resulting product would be a suitable three-carbon fragment, primed for subsequent cyclocondensation with an N-C-N unit like formamidine to construct the pyrimidine ring. The sequence involves the initial C-C bond formation via condensation, followed by cyclization to build the heterocyclic core.

Table 1: Key Condensation Reactions in Pyrimidine Synthesis

| Reaction Type | Reactants | Role in Synthesis | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Benzaldehyde, Meldrum's acid | Forms an activated intermediate for subsequent Michael addition and cyclization. | nih.gov |

| Classical Cyclocondensation | 1,3-Dicarbonyl compound, Amidine/Urea | Forms the core pyrimidine ring. | acs.org |

Multi-Component Reactions (MCRs) for Integrated Synthesis

Multi-component reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules like this compound in a single step from three or more starting materials, thereby minimizing waste and simplifying procedures. nih.govrasayanjournal.co.in

Numerous MCRs have been developed for pyrimidine synthesis. A prominent example is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea. beilstein-journals.org While this traditionally yields dihydropyrimidinones, modern variations allow for diverse substitutions. An analogous MCR for this compound could involve the one-pot reaction of a protected 3-formylbenzaldehyde, a suitable 1,3-dicarbonyl equivalent, and formamidine hydrochloride.

Recent research has highlighted novel MCRs, such as an iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, offering a highly regioselective route to unsymmetrically substituted pyrimidines. nih.gov Another approach involves a three-component tandem reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide under metal- and solvent-free conditions. acs.orgorganic-chemistry.org These integrated strategies represent a powerful and efficient means of assembling the this compound scaffold.

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of traditional organic chemistry, offers a promising avenue for producing complex molecules. While specific enzymatic routes for this compound are not yet extensively documented, the principles of biocatalysis can be applied to its synthesis.

Enzymes could be employed in several key stages:

Precursor Modification: Hydrolases, such as lipases and proteases, are widely used for the regioselective protection and deprotection of functional groups under mild conditions. They could be used to selectively hydrolyze a protected aldehyde or other functional group on a precursor molecule, avoiding harsh chemical reagents.

Asymmetric Synthesis: For chiral analogues of this compound, oxidoreductases like alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) could be used for the asymmetric reduction of a corresponding ketone precursor to a chiral alcohol.

Oxidation/Reduction Steps: Enzymes such as monooxygenases could potentially be used for the selective oxidation of a methyl or alcohol precursor to the final benzaldehyde moiety.

Flow Chemistry and Continuous Processing for Scalable Production of this compound

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved scalability. mdpi.com The synthesis of heterocyclic compounds, including pyrimidines, is particularly well-suited to this technology. mdpi.comresearchgate.net

For the production of this compound, a multi-step batch synthesis could be redesigned as a continuous flow process. For example, a Knoevenagel condensation followed by a cyclization and subsequent oxidation could be "telescoped" into a single, uninterrupted sequence. Reactants would be pumped through heated microreactors or packed-bed columns containing immobilized catalysts.

Table 2: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | mdpi.com |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform | nih.gov |

| Safety | High risk with exothermic/hazardous reactions | Minimized risk due to small reaction volumes | mdpi.com |

| Scalability | Challenging, requires re-optimization | Straightforward by running longer or in parallel | mdpi.com |

The application of flow technology has been demonstrated for the synthesis of pyrimidinones and pyrazole-fused scaffolds, where it dramatically reduced reaction times from hours to minutes and enabled safer handling of reactive intermediates. mdpi.comresearchgate.net Such a system for this compound would allow for on-demand, scalable production with high consistency and purity.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inrjpn.org The synthesis of pyrimidine derivatives has been a fertile ground for the application of these principles, focusing on alternative reaction media and energy sources. rasayanjournal.co.in

Solvent-Free and Aqueous Medium Reactions

A key focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more benign alternatives or the elimination of solvents altogether. jddhs.com

Solvent-Free Reactions: The synthesis of pyrimidines has been successfully achieved under solvent-free conditions. acs.org These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by using microwave irradiation with a solid catalyst. acs.orgmdpi.com For example, a one-pot, three-component synthesis of pyrimidine derivatives has been reported using a recyclable ZnO nanoparticle catalyst under solvent-free ball milling conditions. acs.org This approach simplifies product isolation and minimizes solvent waste.

Aqueous Medium Reactions: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. jmaterenvironsci.com MCRs for synthesizing pyrimidine-containing scaffolds have been effectively performed in water. jmaterenvironsci.comajol.info To overcome the poor water solubility of many organic substrates, catalysts such as β-cyclodextrin can be used. The hydrophobic cavity of cyclodextrin encapsulates the organic reactants, bringing them together in the aqueous medium and catalyzing the reaction. acs.org This supramolecular catalysis has been successfully applied to the synthesis of fused pyrido[2,3-d]pyrimidines in water. acs.org

Table 3: Examples of Green Synthesis Methods for Pyrimidine Derivatives

| Method | Catalyst/Conditions | Solvent | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemical MCR | Modified ZnO Nanoparticles | Solvent-Free (Ball Milling) | Recyclable catalyst, easy product isolation, scalable. | acs.org |

| Aqueous MCR | β-cyclodextrin | Water | Environmentally benign, reusable catalyst system. | acs.org |

| Microwave-Assisted | ZnI₂ | Solvent-Free | Short reaction times, high efficiency. | mdpi.com |

Chemical Reactivity and Transformation Studies of 3 Pyrimidin 2 Yl Benzaldehyde

Nucleophilic Additions to the Aldehyde Functionality

The electrophilic carbon atom of the carbonyl group in 3-(pyrimidin-2-yl)benzaldehyde is susceptible to attack by a variety of nucleophiles. These reactions lead to the formation of new carbon-carbon and carbon-heteroatom bonds, providing pathways to a diverse range of molecular architectures.

Grignard and Organolithium Reagent Additions

The addition of organometallic reagents, such as Grignard and organolithium reagents, to the aldehyde functionality of this compound is a fundamental method for the formation of secondary alcohols. These reactions proceed via the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon.

For instance, the reaction of an aldehyde with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of an alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. While specific studies on this compound are not extensively detailed in publicly available literature, the general reactivity of aromatic aldehydes suggests that it would readily undergo such transformations. The addition of organolithium reagents to aldehydes is a well-established method for producing secondary alcohols cymitquimica.com.

A generalized scheme for these reactions is as follows:

Scheme 1: General reaction of an aldehyde with Grignard and Organolithium reagents.

| Reagent | Product |

| Grignard Reagent (R-MgX) | Secondary Alcohol |

| Organolithium Reagent (R-Li) | Secondary Alcohol |

This interactive table summarizes the expected products from the reaction of this compound with Grignard and organolithium reagents.

It is important to note that the pyrimidine (B1678525) ring, being electron-deficient, could potentially interact with these highly reactive organometallic reagents. However, under controlled conditions, selective addition to the more electrophilic aldehyde carbon is expected to be the predominant pathway.

Cyanohydrin Formation and Subsequent Transformations

The addition of hydrogen cyanide (HCN) to this compound leads to the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon atom. This reaction, typically catalyzed by a base, involves the nucleophilic attack of the cyanide ion (CN⁻) on the carbonyl carbon.

The general mechanism for cyanohydrin formation involves the reversible, base-catalyzed addition of the cyanide ion to the aldehyde researchgate.net. The resulting tetrahedral intermediate is then protonated to yield the cyanohydrin. While specific experimental data for this compound is scarce, the reaction is a well-established transformation for aromatic aldehydes chemicalbook.com.

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a variety of functionalized molecules.

Imine and Oxime Formation from this compound

The reaction of this compound with primary amines or hydroxylamine (B1172632) leads to the formation of imines (Schiff bases) and oximes, respectively. These reactions are condensation reactions involving the nucleophilic addition of the nitrogen atom to the carbonyl carbon, followed by the elimination of a water molecule.

Scheme 2: General reaction for the formation of Imines and Oximes.

| Reactant | Product |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Hydroxylamine (NH₂OH) | Oxime |

This interactive table illustrates the expected products from the condensation reactions of this compound.

Oxidative and Reductive Transformations of this compound

The aldehyde functional group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of compounds.

Selective Reduction of the Aldehyde to Alcohol and Alkane

The aldehyde group of this compound can be selectively reduced to a primary alcohol, (3-(pyrimidin-2-yl)phenyl)methanol, using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its selectivity and ease of handling. Catalytic hydrogenation is another effective method for the reduction of aldehydes to alcohols.

While specific reduction protocols for this compound are not widely reported, the reduction of aromatic aldehydes is a fundamental organic transformation. The reduction of a related pyrazolo[1,5-a]pyrimidine-2-carboxylate to the corresponding alcohol using sodium borohydride has been documented, highlighting the compatibility of this reagent with pyrimidine-like ring systems.

Complete reduction of the aldehyde group to a methyl group (an alkane) can also be achieved through methods like the Wolff-Kishner or Clemmensen reduction, though these often require harsher reaction conditions.

Oxidation to Carboxylic Acids and Esters

The aldehyde functionality of this compound can be easily oxidized to the corresponding carboxylic acid, 3-(pyrimidin-2-yl)benzoic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The oxidation of benzaldehydes to their corresponding benzoic acids is a well-established reaction in organic synthesis.

The resulting carboxylic acid, 3-(pyrimidin-2-yl)benzoic acid, can then be converted to its corresponding esters through esterification reactions. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The synthesis of 3-(pyrimidin-2-yl)benzoic acid has been reported, and this compound is commercially available, indicating that its synthesis from the corresponding aldehyde is a feasible process cymitquimica.com. The esterification of benzoic acid derivatives is a widely practiced reaction.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two electron-withdrawing groups: the formyl (-CHO) group and the pyrimidin-2-yl group. Both groups deactivate the ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgdalalinstitute.com The formyl group is a well-established meta-director, while the pyrimidine ring also exerts a deactivating effect. Consequently, electrophilic attack on the benzene ring is significantly hindered and requires forcing conditions. The substitution, when it occurs, is directed to the positions meta to both existing substituents.

Nitration and Halogenation Studies on this compound

Nitration of aromatic rings is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). oc-praktikum.deminia.edu.eg For this compound, the strong deactivation of the benzene ring necessitates harsh reaction conditions. The substitution is predicted to occur at the 5-position, which is meta to both the aldehyde and the pyrimidine groups. This regioselectivity is consistent with the directing effects of deactivating groups in electrophilic aromatic substitution. researchgate.netaidic.it

Halogenation, such as bromination or chlorination, typically employs a Lewis acid catalyst like FeBr₃ or AlCl₃ to polarize the halogen molecule, increasing its electrophilicity. total-synthesis.com Similar to nitration, the halogenation of this compound is expected to be challenging and yield the 5-halo-substituted product.

| Reaction | Typical Reagents | Predicted Major Product |

| Nitration | Concentrated HNO₃, Concentrated H₂SO₄ | 3-(Pyrimidin-2-yl)-5-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | 3-Bromo-5-(pyrimidin-2-yl)benzaldehyde |

| Chlorination | Cl₂, AlCl₃ | 3-Chloro-5-(pyrimidin-2-yl)benzaldehyde |

Sulfonation and Friedel-Crafts Reactions

Sulfonation involves the use of fuming sulfuric acid (H₂SO₄·SO₃) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. wikipedia.org Given the electronic properties of the this compound scaffold, this reaction would also be directed to the 5-position, though it would likely require high temperatures.

Friedel-Crafts reactions, both alkylation and acylation, are generally incompatible with strongly deactivated aromatic rings. wikipedia.orgquora.com The Lewis acid catalyst (e.g., AlCl₃) required for these reactions can complex with the lone pairs on the nitrogen atoms of the pyrimidine ring and the oxygen atom of the aldehyde group. quora.com This complexation further deactivates the ring, typically preventing the reaction from occurring. Therefore, direct Friedel-Crafts alkylation or acylation of this compound is considered synthetically unfeasible under standard conditions. quora.comresearchgate.net

Reactions Involving the Pyrimidine Heterocycle

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack but generally unreactive towards electrophiles. However, modern synthetic methods allow for its functionalization through other pathways.

Metalation of the Pyrimidine Ring System

Deprotonative metalation, often using strong bases like organolithium reagents, can be a viable strategy for functionalizing pyrimidine rings. researchgate.net However, the presence of the electrophilic aldehyde group in this compound complicates this approach, as the organometallic reagent could preferentially add to the carbonyl group. To achieve selective metalation of the pyrimidine ring, the aldehyde group would likely need to be protected first (e.g., as an acetal). Following protection, deprotonation would be expected to occur at the most acidic C-H bond on the pyrimidine ring, likely at the C-4 or C-6 position, facilitated by the adjacent nitrogen atoms.

Functionalization at Pyrimidine C-H Bonds

Direct C-H functionalization has emerged as a powerful tool for modifying heterocyclic systems. researchgate.netnih.gov For pyrimidines, transition-metal-catalyzed reactions, such as palladium-catalyzed direct arylation, can be employed to form new carbon-carbon bonds. researchgate.net In the context of this compound, it is plausible that C-H bonds on the pyrimidine ring (at positions 4, 5, or 6) could be targeted for functionalization using appropriate catalytic systems. The regioselectivity of such reactions would depend heavily on the specific catalyst and reaction conditions employed. This strategy offers a more direct route to elaborated pyrimidine derivatives compared to traditional methods that require pre-functionalized starting materials.

| Functionalization Strategy | Potential Reagents/Catalysts | Target Site | Considerations |

| Deprotonative Metalation | n-BuLi, LDA | Pyrimidine C-4/C-6 | Requires prior protection of the aldehyde group |

| Direct C-H Arylation | Pd catalyst, Aryl halide | Pyrimidine C-4/C-5/C-6 | Regioselectivity can be challenging to control |

Rearrangement Reactions Involving the this compound Scaffold

There are no specific rearrangement reactions documented in the literature that are characteristic of the entire this compound scaffold. However, the functional groups present allow for the possibility of applying known rearrangement reactions to derivatives of this molecule. For example, conversion of the aldehyde to an oxime derivative would create a substrate for the Beckmann rearrangement, which would yield an amide. Similarly, conversion of the aldehyde to a secondary alcohol via a Grignard reaction, followed by oxidation to a ketone, could open pathways to other rearrangements like the Baeyer-Villiger oxidation. These possibilities remain speculative in the absence of direct experimental studies.

Mechanistic Elucidation of Key Transformations of this compound

The elucidation of reaction mechanisms for this compound would involve a combination of experimental kinetics and computational modeling. Techniques such as kinetic isotope effect studies provide insight into the rate-determining steps of a reaction, while computational chemistry allows for the mapping of entire reaction energy profiles.

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate upon isotopic substitution. amazonaws.comnih.gov By replacing an atom at or near a reactive center with one of its heavier isotopes (e.g., hydrogen with deuterium), one can infer whether a bond to that atom is broken or significantly altered in the rate-determining step of a reaction.

For transformations involving the aldehyde group of this compound, both primary and secondary KIEs could be measured.

Primary KIE: A primary KIE would be expected in reactions where the aldehydic C-H bond is cleaved in the rate-limiting step. A significant kH/kD value (typically > 2) would indicate such a process.

Secondary KIE: In reactions where the C-H bond is not broken, such as nucleophilic addition to the carbonyl carbon, a secondary KIE may be observed. The magnitude of this effect can provide information about changes in hybridization at the carbonyl carbon. For instance, the change from sp2 hybridization in the aldehyde to sp3 hybridization in the transition state of a nucleophilic addition typically results in an inverse secondary KIE (kH/kD < 1).

Studies on benzaldehyde (B42025) have shown that the magnitude of the KIE can help distinguish between different mechanistic pathways, such as a polar (two-electron) nucleophilic addition versus a single-electron transfer (SET) mechanism. acs.org For example, the addition of certain organolithium reagents to benzaldehyde showed no carbonyl-carbon KIE, suggesting a rate-determining SET process, whereas the addition of a lithium enolate exhibited a notable KIE, consistent with a polar mechanism where C-C bond formation is part of the rate-determining step. amazonaws.comoup.com

A hypothetical study on the nucleophilic addition to this compound could yield data similar to that shown in the table below. The interpretation of these hypothetical values would provide insight into the transition state of the reaction.

| Nucleophile | Hypothetical kH/kD | Plausible Mechanistic Interpretation |

|---|---|---|

| NaBH4 (Hydride Addition) | 0.92 | Inverse KIE suggests a change from sp2 to sp3 hybridization at the carbonyl carbon in the rate-determining step, consistent with a product-like transition state. |

| CH3MgBr (Grignard Reagent) | 0.95 | Slightly inverse KIE indicates C-C bond formation is advanced in the transition state. |

| Allyllithium | 1.01 | A KIE near unity could suggest a mechanism where the hybridization change at the carbonyl carbon is minimal in the transition state, possibly involving rate-determining single-electron transfer. acs.org |

This table is for illustrative purposes only and does not represent published experimental data for this compound.

Computational chemistry provides a powerful complement to experimental studies by allowing for the detailed analysis of transition states and the mapping of reaction coordinates. Using methods such as Density Functional Theory (DFT), chemists can model the entire energy landscape of a reaction, from reactants to products, including high-energy, transient transition state structures. mit.eduuchicago.edu This approach can reveal the lowest-energy pathway for a given transformation and explain observed selectivity.

For a reaction involving this compound, computational modeling could be used to:

Locate Transition State Geometries: Identify the precise three-dimensional arrangement of atoms at the peak of the reaction energy barrier.

Calculate Activation Energies: Determine the energy barrier (ΔG‡) that must be overcome for the reaction to proceed, which is directly related to the reaction rate.

Visualize Reaction Coordinates: Map the energetic pathway of the reaction, which corresponds to the change in the geometry of the system as it progresses from reactants through the transition state to products.

Computational studies on related systems, such as the thiazolium-catalyzed benzoin (B196080) condensation of benzaldehyde, have successfully used DFT to calculate transition state energies and explain the stereochemical outcome of the reaction. pnas.org These calculations identified key steric and electronic interactions in the transition state that favor the formation of one enantiomer over the other.

A theoretical investigation into a hypothetical reaction of this compound, such as a Knoevenagel condensation, could compare different potential pathways. The calculated activation energies would predict the most likely mechanism.

| Proposed Mechanistic Step | Catalyst | Hypothetical ΔG‡ (kcal/mol) | Implication |

|---|---|---|---|

| Direct Aldol-type addition | Piperidine | 21.5 | A plausible pathway with a moderate energy barrier. |

| Iminium ion formation | Piperidine | 18.2 | A lower activation barrier suggests this might be a more favorable initial step compared to direct addition. |

| C-C bond formation via enamine | Piperidine | 15.8 | The lowest energy barrier for the key bond-forming step, indicating this is likely the dominant reaction pathway. |

This table is for illustrative purposes only and does not represent published computational data for this compound.

By combining experimental KIE data with the detailed energetic and structural information from transition state analysis, a comprehensive and well-supported mechanistic picture for the key transformations of this compound could be developed.

Applications in Materials Science and Functional Materials Development

Integration of 3-(Pyrimidin-2-yl)benzaldehyde into Polymeric Materials

The aldehyde functionality of this compound serves as a versatile handle for its incorporation into polymer chains, either as a monomer for polymerization or as a cross-linking agent to create robust networks.

While direct homopolymerization of benzaldehydes is not a common route to high molecular weight polymers, the aldehyde group of this compound can participate in various polymerization reactions to yield functional polymers. For instance, it can be utilized in condensation polymerizations with suitable co-monomers. One such approach involves the reaction with diamines to form poly(azomethine)s, also known as poly(Schiff base)s. These polymers are characterized by the presence of imine (-C=N-) linkages in their backbone, which can impart interesting thermal and electronic properties.

The synthesis of such polymers would typically involve the reaction of this compound with a diamine, such as ethylenediamine or p-phenylenediamine, often under acidic or basic catalysis. The resulting polymer would feature the pyrimidine (B1678525) moiety as a pendant group, which could influence the polymer's solubility, thermal stability, and its ability to coordinate with metal ions.

Another avenue for polymerization is through its derivatives. For example, the aldehyde can be converted to a vinyl group, which can then undergo radical, anionic, or cationic polymerization. This approach allows for the creation of a wide range of polymer architectures with the pyrimidine functionality.

The bifunctional nature of this compound, possessing both an aldehyde and a pyrimidine ring, makes it a candidate for use as both a monomer and a cross-linking agent in the synthesis of advanced materials. Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymers. mdpi.com

The aldehyde group can react with various functional groups present in polymer chains, such as hydroxyl, amino, or amide groups, to form covalent bonds that link the chains together. For example, in polymers containing hydroxyl groups, such as poly(vinyl alcohol), the aldehyde can form acetal linkages. In polymers with amine functionalities, like polyethyleneimine, it can form imine bonds. mdpi.com

The general mechanism for the cross-linking of polymers with amine groups using an aldehyde is depicted in the table below:

| Reactant 1 | Reactant 2 | Linkage Formed |

| Polymer with amine groups (-NH2) | This compound | Imine (-N=CH-) |

| Polymer with hydroxyl groups (-OH) | This compound | Acetal (-O-CH-O-) |

The presence of the pyrimidine ring in the cross-linker can introduce additional functionalities into the material. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors or as coordination sites for metal ions, potentially leading to materials with interesting catalytic, sensing, or gas sorption properties.

Role in Organic Electronic Materials

Pyrimidine derivatives have garnered significant attention in the field of organic electronics due to their electron-deficient nature, which facilitates electron transport. researchgate.net The incorporation of a pyrimidine ring into organic molecules can lead to materials with high electron affinity and good charge transport characteristics, making them suitable for a variety of electronic applications. researchgate.net

In the realm of Organic Light-Emitting Diodes (OLEDs), pyrimidine-based materials have been extensively investigated for use as electron-transporting materials (ETMs), host materials for the emissive layer, and as components of the emissive molecules themselves. researchgate.netnbinno.com The electron-deficient pyrimidine core can enhance the electron injection and transport properties of the material, leading to improved device efficiency and stability. researchgate.net

While there are no specific reports on the use of this compound in OLEDs, its structure suggests potential utility. The aldehyde group could serve as a synthetic handle to incorporate this pyrimidine moiety into more complex molecular architectures designed for OLED applications. For instance, it could be used as a starting material to synthesize larger conjugated molecules through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, extending the conjugation and tuning the electronic properties.

The general properties of pyrimidine derivatives relevant to OLEDs are summarized below:

| Property | Relevance to OLEDs |

| High electron affinity | Facilitates electron injection from the cathode. |

| Good electron mobility | Enables efficient transport of electrons to the emissive layer. |

| High triplet energy | Can be used as a host material for phosphorescent emitters. |

| Chemical and thermal stability | Contributes to the long-term operational stability of the device. |

The electron-accepting properties of the pyrimidine ring also make its derivatives promising candidates for n-type organic semiconductors in organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.net In OFETs, n-type materials are essential for the fabrication of complementary circuits, which are more power-efficient than circuits based solely on p-type materials.

The aldehyde group in this compound could be utilized to create liquid crystalline materials with semiconducting properties. The reaction of the aldehyde with appropriate aromatic amines can lead to the formation of Schiff base liquid crystals, where the pyrimidine unit would contribute to the electronic properties.

Utilization in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable pore sizes, making them attractive for applications in gas storage, separation, and catalysis. nih.govgoogle.com The synthesis of these materials relies on the self-assembly of molecular building blocks, typically organic linkers and metal nodes (for MOFs) or organic linkers alone (for COFs). nih.gov

The nitrogen atoms in the pyrimidine ring of this compound can act as coordination sites for metal ions, making it a potential ligand for the synthesis of MOFs. acs.orgmdpi.com The aldehyde group can also participate in the formation of the framework, for example, through imine condensation reactions to form COFs. nih.gov

While specific examples of MOFs or COFs constructed from this compound are not prevalent in the literature, the use of other pyrimidine-based ligands is well-documented. For instance, pyrimidine-5-carboxylate has been used to synthesize MOFs with interesting gas sorption properties. acs.org Similarly, pyrimidine-functionalized COFs have been prepared and investigated for their catalytic activity. researchgate.net

The general approach to synthesizing a COF from an aldehyde-containing linker is presented in the table below:

| Linker 1 | Linker 2 | Reaction Type | Framework Type |

| This compound | 1,3,5-Tris(4-aminophenyl)benzene | Imine Condensation | Covalent Organic Framework (COF) |

The incorporation of the this compound linker into a COF could lead to a material with a high density of nitrogen sites within its pores. These nitrogen sites could act as basic centers for catalysis or as binding sites for specific guest molecules, such as CO2.

Specifically, no information was found concerning the application of this compound in the following areas outlined in the request:

Application in Nanocomposite Synthesis and Engineering

Development of Hybrid Functional Nanocomposites:There is no information available on the development or properties of hybrid functional nanocomposites incorporating this compound.

Without any foundational research, it is not possible to provide a thorough, informative, and scientifically accurate article that includes data tables and detailed research findings as requested. The compound may have applications in other fields of chemistry, but its role in the specified areas of materials science appears to be un- or under-researched in publicly available scientific literature.

Advanced Characterization Methodologies and Spectroscopic Analysis in 3 Pyrimidin 2 Yl Benzaldehyde Research

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of a molecule, providing a molecular fingerprint that is invaluable for functional group identification.

The IR spectrum of 3-(Pyrimidin-2-yl)benzaldehyde is expected to show distinct absorption bands corresponding to its constituent parts: the benzaldehyde (B42025) group and the pyrimidine (B1678525) ring.

The aldehyde moiety presents several characteristic vibrations. A strong C=O stretching absorption is typically observed for aromatic aldehydes in the region of 1705-1730 cm⁻¹ pressbooks.pub. Conjugation with the aromatic ring tends to lower this frequency to the 1700-1705 cm⁻¹ range pressbooks.pubresearchgate.netdocbrown.info. Another key feature of the aldehyde group is the C-H stretching vibration, which typically appears as a pair of weak to medium bands between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹ pressbooks.pubdocbrown.info. The presence of both the C=O stretch and these C-H stretching bands is a strong indicator of an aldehyde functional group pressbooks.pub.

The pyrimidine moiety , an aromatic heterocycle, contributes its own set of characteristic vibrations. These include C=C and C=N stretching vibrations within the ring, which are typically found in the 1400-1625 cm⁻¹ region, often overlapping with the C=C stretching vibrations of the benzene (B151609) ring docbrown.info. Aromatic C-H stretching vibrations from both the benzene and pyrimidine rings are expected in the 3000-3100 cm⁻¹ range docbrown.info.

Raman spectroscopy provides complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for identifying vibrations of non-polar bonds.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Aldehyde | C-H Stretch | 2700-2760 and 2800-2860 | pressbooks.pubdocbrown.info |

| Aldehyde | C=O Stretch | 1700-1705 | pressbooks.pubresearchgate.netdocbrown.info |

| Aromatic Rings | C-H Stretch | 3000-3100 | docbrown.info |

X-ray Crystallography for Solid-State Structure Determination

Key intermolecular forces expected to influence the crystal packing of this compound include:

C–H⋯O Hydrogen Bonds: The aldehyde oxygen is a potent hydrogen bond acceptor, likely forming weak hydrogen bonds with aromatic C-H donors from neighboring molecules. nih.gov

C–H⋯N Interactions: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with C-H groups of adjacent molecules. researchgate.net

π–π Stacking: The planar aromatic systems of the benzene and pyrimidine rings can stack on top of each other, contributing to crystal stability. nih.gov

C–H⋯π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule. nih.gov

Table 2: Common Intermolecular Interactions in Benzaldehyde and Pyrimidine Derivatives

| Interaction Type | Donor | Acceptor | Significance | Source |

|---|---|---|---|---|

| Hydrogen Bond | C-H (Aromatic) | O (Aldehyde) | Dictates packing motifs | nih.gov |

| Hydrogen Bond | C-H (Aromatic) | N (Pyrimidine) | Forms chains of molecules | researchgate.net |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Stabilizes crystal lattice | nih.gov |

For chiral derivatives of this compound, determining the absolute configuration at the stereocenter is essential. While X-ray crystallography on a single crystal of an enantiomerically pure compound is the gold standard, other methods are also widely employed.

One common approach involves the synthesis of diastereomers by reacting the chiral molecule with an enantiomerically pure chiral derivatizing agent. mdpi.commdpi.com Reagents such as α-methoxyphenylacetic acid (MPA) or Mosher's acid are frequently used for this purpose. nih.govmdpi.com The resulting diastereomers can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy. The differences in the chemical shifts of the protons near the stereocenter in the two diastereomers can be correlated to the absolute configuration. nih.govmdpi.com Chiral High-Performance Liquid Chromatography (HPLC) can also be used to separate the enantiomers, and the elution order can sometimes be correlated with the absolute configuration, although this often requires a reference standard. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum is characterized by the wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values. For this compound, absorption bands are expected to arise from π → π* and n → π* electronic transitions within the conjugated system formed by the benzaldehyde and pyrimidine moieties. researchgate.net

The benzaldehyde portion contains a carbonyl group and a benzene ring, while the pyrimidine ring is an aromatic heterocycle. The conjugation between these two systems is expected to result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, unconjugated chromophores. The characteristic absorption bands for similar aromatic and heterocyclic systems typically fall within the 250 to 390 nm range. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π* | Conjugated Aromatic System | ~250-350 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for analyzing moderately polar compounds like this compound. In this method, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase. sielc.com A typical mobile phase would consist of a mixture of acetonitrile (B52724) and water or methanol and water, often with an acidic modifier like formic acid or phosphoric acid to improve peak shape. sielc.comgoogle.com

Thin-Layer Chromatography (TLC) is a rapid and simple method for monitoring reaction progress and making a preliminary assessment of purity. It is widely used for the separation of purine and pyrimidine derivatives. nih.gov

For the separation of potential chiral derivatives, specialized chiral chromatography is required. This can be achieved using a chiral stationary phase (CSP) in an HPLC system, which allows for the direct separation of enantiomers. mdpi.com Alternatively, an indirect method can be used where the enantiomers are first converted into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral HPLC column. mdpi.com

Table 4: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Application | Source |

|---|---|---|---|---|

| RP-HPLC | C18 (Reverse Phase) | Acetonitrile/Water or Methanol/Water (with acid modifier) | Purity assessment, Quantification | sielc.comgoogle.com |

| TLC | Silica Gel | Solvent system based on polarity | Reaction monitoring, Purity check | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an indispensable technique for the analysis of pyrimidine derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality used for compounds like this compound, leveraging a nonpolar stationary phase and a polar mobile phase.

Methodology and Findings:

In a typical RP-HPLC analysis of this compound, a C18 or C8 column is employed. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase composition is a critical parameter that is optimized to achieve efficient separation from impurities and starting materials. A common mobile phase consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a buffer or an acid modifier like formic acid to ensure sharp, symmetrical peaks. sielc.com

For instance, a gradient elution method can be developed to ensure the separation of compounds with a range of polarities. The analysis could commence with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more nonpolar compounds. UV detection is typically set at a wavelength where the pyrimidine and benzaldehyde chromophores exhibit strong absorbance, for example, around 254 nm.

Below is a representative table of HPLC parameters that could be applied for the analysis of this compound.

Interactive Data Table: Illustrative HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For benzaldehyde derivatives, GC-MS provides excellent separation and definitive identification based on mass-to-charge ratio (m/z). acs.orgnih.gov

Methodology and Findings:

For the GC-MS analysis of this compound, the compound is introduced into the GC inlet, where it is vaporized. The gaseous analyte is then carried by an inert gas, such as helium, through a capillary column. The column's stationary phase, often a polysiloxane, separates compounds based on their boiling points and interactions with the phase. The temperature of the column is typically ramped up over time to facilitate the elution of compounds.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). This high-energy ionization causes the molecule to fragment in a reproducible manner. The resulting fragments provide a characteristic "fingerprint" that can be used to identify the compound.

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. Characteristic fragmentation patterns would likely involve the loss of a hydrogen atom (M-1), the loss of the formyl radical (M-29), and cleavage of the bond between the pyrimidine and benzene rings. sphinxsai.comlibretexts.org The fragmentation of the pyrimidine ring itself can also produce characteristic ions. sapub.orgresearchgate.net

The following table outlines plausible GC-MS parameters and expected fragmentation patterns for this compound.

Interactive Data Table: Representative GC-MS Parameters and Expected Fragments

| Parameter | Value |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |

| MS Ionization | Electron Impact (EI), 70 eV |

| MS Transfer Line Temp | 280 °C |

| Scan Range | 40-400 m/z |

| Expected Molecular Ion (M+) | 184 m/z |

| Major Expected Fragments (m/z) | 183 (M-H), 155 (M-CHO), 105 (Benzaldehyde fragment), 79 (Pyrimidine fragment) |

Computational Chemistry and Theoretical Investigations of 3 Pyrimidin 2 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy, providing a basis for understanding molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.com For 3-(Pyrimidin-2-yl)benzaldehyde, DFT calculations, typically using a basis set like B3LYP/6-31G*, are employed to optimize the molecular geometry and analyze the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons in a reaction, indicating its nucleophilic character. Conversely, the LUMO represents the region most likely to accept electrons, indicating its electrophilic character. The spatial distribution of these orbitals is critical for predicting chemical reactivity and understanding electronic transitions. For this compound, the HOMO is typically localized over the electron-rich pyrimidine (B1678525) and benzene (B151609) rings, while the LUMO is often distributed across the entire conjugated system, including the electron-withdrawing aldehyde group.

The energies of the HOMO and LUMO orbitals are used to calculate several key electronic properties that describe the reactivity and stability of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. consensus.app

Other important properties derived from these energies include the ionization potential (IP), which is the energy required to remove an electron, and the electron affinity (EA), the energy released when an electron is added. These can be approximated using Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO). These values are instrumental in predicting the molecule's behavior in charge-transfer processes.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| E(HOMO) | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -2.40 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.45 | Indicator of chemical stability and reactivity |

| Ionization Potential (IP) | 6.85 | Energy required to remove an electron |

| Electron Affinity (EA) | 2.40 | Energy released upon gaining an electron |

Note: The values presented are illustrative and represent typical results from DFT calculations for similar aromatic aldehydes and pyrimidine derivatives, as specific published data for this compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. This technique is invaluable for sampling different conformations and understanding how the molecule interacts with its environment.

In drug discovery, MD simulations are essential for studying how a potential drug molecule (ligand), such as this compound, binds to a biological target, typically a protein. The process often begins with molecular docking to predict the preferred binding orientation of the ligand in the protein's active site. Following docking, MD simulations are run to assess the stability of the ligand-protein complex. researchgate.netmdpi.com

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. By analyzing the trajectory of the simulation, researchers can calculate binding free energies to quantify the strength of the interaction, providing critical information for the design of more potent inhibitors. mdpi.com

| Interaction Type | Key Interacting Residues (Illustrative Example: Kinase Target) | Description |

|---|---|---|

| Hydrogen Bond | Asp145, Lys72 | Pyrimidine nitrogen atoms acting as hydrogen bond acceptors. |

| π-π Stacking | Phe144, Tyr130 | Aromatic rings of the ligand interacting with aromatic residues. |

| Hydrophobic Interaction | Val55, Leu128, Ile70 | Benzene ring interacting with nonpolar amino acid side chains. |

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations are used to explore these effects by placing the molecule in a simulated box of solvent molecules (e.g., water). The simulation reveals how solvent interactions affect the molecule's conformational preferences, particularly the rotation around single bonds, such as the bond connecting the pyrimidine and benzaldehyde (B42025) rings. nih.gov

By comparing simulations in the gas phase (vacuum) with those in a solvent, researchers can understand how solvation stabilizes certain conformers over others. This is crucial for accurately predicting the behavior of the molecule in a biological or solution-phase environment. The results can inform which conformations are most likely to be biologically active.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is vital for interpreting experimental data and confirming the structure of synthesized compounds.

Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). mdpi.com It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. For this compound, TD-DFT can predict the π→π* transitions characteristic of its conjugated aromatic system.

Furthermore, methods like Gauge-Independent Atomic Orbital (GIAO) are used within a DFT framework to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing these predicted spectra with experimental results is a powerful tool for structural elucidation. Infrared (IR) frequencies and intensities can also be calculated to help assign vibrational modes observed in experimental IR spectra. nih.gov

| Spectroscopic Parameter | Predicted Value | Illustrative Experimental Value |

|---|---|---|

| UV-Vis λmax (in Methanol) | 295 nm | 298 nm |

| ¹H NMR δ (Aldehyde H) | 10.1 ppm | 10.0 ppm |

| ¹³C NMR δ (Carbonyl C) | 192.5 ppm | 192.1 ppm |

| IR ν (C=O stretch) | 1705 cm⁻¹ | 1701 cm⁻¹ |

Note: The predicted and experimental values are illustrative examples based on data for structurally similar compounds and are intended to demonstrate the typical accuracy of such computational predictions.

Computational NMR and IR Spectral Prediction

Computational spectral prediction is an invaluable tool for the structural elucidation of novel compounds like this compound. Methods such as Density Functional Theory (DFT) are commonly used to calculate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of molecules with a high degree of accuracy.

For NMR spectral prediction, the process typically involves geometry optimization of the molecule's three-dimensional structure, followed by the calculation of magnetic shielding tensors for each nucleus. These tensors are then converted into chemical shifts (δ), which can be directly compared with experimental data. By predicting the ¹H and ¹³C NMR spectra, chemists can confirm the molecular structure and assign specific resonances to individual atoms within the molecule. Discrepancies between predicted and experimental spectra can reveal subtle conformational effects or the presence of intermolecular interactions.

Similarly, computational IR spectroscopy predicts the vibrational frequencies and intensities of a molecule's normal modes. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum, often presented as a plot of intensity versus wavenumber (cm⁻¹), can be used to identify characteristic functional groups and to understand the molecule's vibrational dynamics. For this compound, key predicted vibrational modes would include the C=O stretch of the aldehyde, C=N and C=C stretching vibrations of the pyrimidine and benzene rings, and various C-H bending modes.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aldehyde-H | 9.98 | - |

| Aldehyde-C | - | 192.5 |

| Pyrimidine-H4/H6 | 8.85 | - |

| Pyrimidine-H5 | 7.40 | - |

| Pyrimidine-C2 | - | 164.2 |

| Pyrimidine-C4/C6 | - | 157.8 |

| Pyrimidine-C5 | - | 121.0 |

| Benzene-H2 | 8.25 | - |

| Benzene-H4 | 8.05 | - |

| Benzene-H5 | 7.70 | - |

| Benzene-H6 | 8.15 | - |

| Benzene-C1 | - | 137.5 |

| Benzene-C2 | - | 130.1 |

| Benzene-C3 | - | 134.8 |

| Benzene-C4 | - | 129.5 |

| Benzene-C5 | - | 133.0 |

| Benzene-C6 | - | 129.8 |

Table 2: Hypothetical Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1705 |

| C=N Stretch (Pyrimidine) | 1580, 1565 |

| Aromatic C=C Stretch | 1600, 1480, 1450 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aldehyde) | 2850, 2750 |

UV-Vis Spectral Simulations

The electronic transitions that give rise to a molecule's ultraviolet-visible (UV-Vis) absorption spectrum can be effectively simulated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). These simulations provide valuable information about the electronic structure of this compound, including the energies of its frontier molecular orbitals (HOMO and LUMO) and the nature of its electronic excitations.

By calculating the vertical excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated. This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π→π* and n→π* transitions. For this compound, the simulations would likely reveal transitions involving the π systems of the pyrimidine and benzaldehyde moieties, as well as transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The predicted maximum absorption wavelengths (λmax) and molar absorptivities (ε) can be compared with experimental measurements to validate the computational model and to gain a deeper understanding of the molecule's photophysical properties.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n→π | 340 | 0.015 |

| π→π | 285 | 0.450 |

| π→π* | 250 | 0.620 |

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, computational approaches can be used to map out the entire reaction pathway, identify key intermediates and transition states, and calculate the kinetic and thermodynamic parameters that govern the reaction's feasibility and rate.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A central aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. Various computational algorithms are available to locate and optimize the geometry of the TS. Once the TS is found, its structure provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is typically performed. mdpi.commissouri.eduscm.com The IRC path is the minimum energy path connecting the reactants and products through the transition state on the potential energy surface. scm.comresearchgate.net By tracing this path, chemists can confirm that the identified TS correctly connects the desired reactants and products and can visualize the geometric changes that occur as the reaction progresses. This detailed mapping of the reaction pathway provides a comprehensive picture of the reaction mechanism at the molecular level.

Computational Kinetic and Thermodynamic Parameters

From the computed potential energy surface, it is possible to derive key kinetic and thermodynamic parameters for a given reaction. The activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is crucial for understanding the reaction rate, as a lower activation energy corresponds to a faster reaction.

Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the reaction can also be computed. These values determine the spontaneity and equilibrium position of the reaction. A negative ΔG indicates a spontaneous reaction that favors the formation of products. By calculating these parameters for different possible reaction pathways, the most favorable mechanism can be identified.

Table 4: Hypothetical Computational Kinetic and Thermodynamic Parameters for a Reaction of this compound

| Parameter | Calculated Value |

| Activation Energy (Ea) | 15.2 kcal/mol |

| Enthalpy of Reaction (ΔH) | -25.7 kcal/mol |

| Entropy of Reaction (ΔS) | -10.5 cal/mol·K |

| Gibbs Free Energy of Reaction (ΔG) | -22.6 kcal/mol |

Future Directions and Emerging Research Avenues for 3 Pyrimidin 2 Yl Benzaldehyde

Development of Novel Catalytic Systems for 3-(Pyrimidin-2-yl)benzaldehyde Transformations